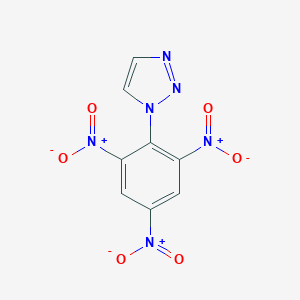
6-methyl-2-(3-methylphenyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-2-(3-methylphenyl)-1H-benzimidazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is also known as SK&F 86002 and has been extensively studied for its pharmacological properties.
Wirkmechanismus
The mechanism of action of 6-methyl-2-(3-methylphenyl)-1H-benzimidazole involves the inhibition of specific enzymes and receptors that play a crucial role in disease progression. The compound has been shown to inhibit the activity of tyrosine kinases, which are involved in the growth and proliferation of cancer cells. It also inhibits the activity of alpha-glucosidase, an enzyme involved in glucose metabolism, making it a potential therapeutic agent for diabetes.
Biochemische Und Physiologische Effekte
6-methyl-2-(3-methylphenyl)-1H-benzimidazole has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. The compound has also been shown to regulate glucose metabolism and improve insulin sensitivity, making it a potential therapeutic agent for diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-methyl-2-(3-methylphenyl)-1H-benzimidazole in lab experiments include its potent pharmacological activity, easy synthesis method, and low toxicity. The compound can be easily synthesized in large quantities, making it a cost-effective option for research. However, the limitations include its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
The future directions for research on 6-methyl-2-(3-methylphenyl)-1H-benzimidazole include exploring its potential as a therapeutic agent for various diseases, including cancer, diabetes, and inflammation. Further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties. The compound can also be modified to improve its solubility and bioavailability, making it a more effective therapeutic agent. Additionally, the compound can be studied for its potential use in combination therapy with other drugs to enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of 6-methyl-2-(3-methylphenyl)-1H-benzimidazole involves the reaction of o-phenylenediamine with 3-methylbenzaldehyde in the presence of a catalyst. The reaction yields the desired product, which can be purified through recrystallization. The compound has been synthesized using various methods, including microwave-assisted synthesis, solvent-free synthesis, and solid-state synthesis.
Wissenschaftliche Forschungsanwendungen
6-methyl-2-(3-methylphenyl)-1H-benzimidazole has been studied for its potential therapeutic applications in various diseases. The compound has shown promising results in the treatment of cancer, diabetes, and inflammation. It has also been studied for its antibacterial, antifungal, and antiviral activities.
Eigenschaften
CAS-Nummer |
18818-49-0 |
|---|---|
Produktname |
6-methyl-2-(3-methylphenyl)-1H-benzimidazole |
Molekularformel |
C15H14N2 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
6-methyl-2-(3-methylphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C15H14N2/c1-10-4-3-5-12(8-10)15-16-13-7-6-11(2)9-14(13)17-15/h3-9H,1-2H3,(H,16,17) |
InChI-Schlüssel |
QGGRWTWPFWNTJY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NC3=C(N2)C=C(C=C3)C |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=NC3=C(N2)C=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,5-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B175117.png)



![tert-butyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate](/img/structure/B175131.png)




![Spiro[indene-1,4'-piperidine] hydrochloride](/img/structure/B175144.png)

